molecular formula C16H18N2O3S B278442 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide

Cat. No. B278442
M. Wt: 318.4 g/mol
InChI Key: AZBUHKMESWHDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide, also known as IBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience. IBTM is a small molecule that belongs to the class of thiophene carboxamide derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed that it acts by modulating various signaling pathways in cells. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the expression of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and easy synthesis method. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

The research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide is still in its early stages, and there are many future directions for its research. Some of the possible future directions include:
1. Studying the effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide on other signaling pathways in cells.
2. Investigating the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide in other diseases, such as diabetes and cardiovascular disease.
3. Developing new formulations of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide to improve its solubility and bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide in animal models.
5. Investigating the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide is a promising compound with potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience. The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been optimized to yield high purity and yield, making it an attractive compound for research purposes. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, and its mechanism of action is believed to involve modulating various signaling pathways in cells. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand the potential of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide and its future directions.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide involves the reaction of 4-amino-3-methoxybenzoic acid with isobutyryl chloride in the presence of triethylamine to form N-(4-isobutyrylamino)-3-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride and thiophene-2-carboxamide to produce N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide. The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been optimized to yield high purity and yield, making it an attractive compound for research purposes.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are the main component of amyloid plaques in the brain. In Parkinson's disease, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

Product Name

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-10(2)15(19)18-12-7-6-11(9-13(12)21-3)17-16(20)14-5-4-8-22-14/h4-10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

AZBUHKMESWHDBT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)OC

Origin of Product

United States

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